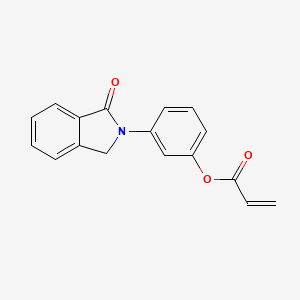

3-(1-Oxoisoindolin-2-yl)phenyl acrylate

描述

Structure

3D Structure

属性

IUPAC Name |

[3-(3-oxo-1H-isoindol-2-yl)phenyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-2-16(19)21-14-8-5-7-13(10-14)18-11-12-6-3-4-9-15(12)17(18)20/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZNFPYUPGWOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 3 1 Oxoisoindolin 2 Yl Phenyl Acrylate

Established Synthetic Pathways to 3-(1-Oxoisoindolin-2-yl)phenyl acrylate (B77674)

While a direct, one-pot synthesis for 3-(1-Oxoisoindolin-2-yl)phenyl acrylate is not extensively documented in the literature, a plausible and established route involves a two-step process: the synthesis of the precursor 3-(1-oxoisoindolin-2-yl)phenol, followed by its esterification with acryloyl chloride.

Catalytic and Non-Catalytic Approaches for Synthesis

The initial step, the synthesis of the isoindolinone core, can be achieved through various methods. One common approach is the condensation of an appropriate phthalic acid derivative with 3-aminophenol (B1664112). This can be performed under thermal conditions or with the aid of a catalyst to facilitate the cyclization and dehydration.

A potential non-catalytic approach involves the reaction of 2-formylbenzoic acid with 3-aminophenol. The initial imine formation is followed by an intramolecular cyclization to form the lactam ring of the isoindolinone. This reaction can often be carried out in a high-boiling solvent to drive the dehydration.

Catalytic methods for the formation of the isoindolinone ring have also been developed, often focusing on increasing efficiency and yield. Lewis acids can be employed to activate the carbonyl group of the phthalic acid derivative, facilitating the nucleophilic attack by the amine.

The second step, the esterification of the resulting 3-(1-oxoisoindolin-2-yl)phenol with acryloyl chloride, is a well-established transformation. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. While this reaction can proceed without a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, particularly in biphasic systems. researchgate.net

A proposed synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

A visual representation of the proposed two-step synthesis.

Optimization Strategies for Reaction Yield and Purity

Optimizing the synthesis of this compound would involve refining the conditions for both the isoindolinone formation and the subsequent esterification.

For the isoindolinone synthesis, key parameters to optimize include reaction temperature, solvent, and reaction time. The choice of solvent can significantly impact the solubility of the reactants and the ease of water removal, which drives the reaction to completion. A Dean-Stark apparatus is often utilized for this purpose.

In the esterification step, the choice of base, solvent, and reaction temperature are crucial. An excess of the base is often used to ensure complete neutralization of the generated HCl. The reaction is typically run at low temperatures to minimize potential side reactions, such as polymerization of the acrylate moiety. Purification of the final product can be achieved through techniques like column chromatography or recrystallization.

An example of reaction conditions for a similar esterification of a phenol (B47542) with an acid chloride is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Pentadecylphenol | Acryloyl Chloride | Imidazole ionic liquid | Dichloromethane | 25 | 85 |

| Phenol | Ethanoyl chloride | Pyridine | - | Room Temp. | High |

| Phenol | Benzoyl chloride | Sodium Hydroxide | Water | Room Temp. | High |

This interactive table provides examples of conditions for esterification reactions of phenols. researchgate.netlibretexts.org

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the isoindolinone formation, catalyst-free, one-pot, three-component reactions in environmentally benign solvents like water or ethanol (B145695) have been reported for the synthesis of related isoindolinone derivatives. researchgate.net These methods offer advantages in terms of atom economy and reduced work-up procedures.

In the esterification step, the use of greener solvents with lower toxicity and environmental impact, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be explored as alternatives to traditional chlorinated solvents. Furthermore, the use of a catalytic amount of a reusable solid acid or base catalyst instead of stoichiometric amounts of a soluble base could minimize waste and simplify purification.

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse properties. These modifications can be broadly categorized into functionalization of the phenyl acrylate moiety and structural changes to the isoindolinone core.

Regioselective Functionalization of the Phenyl Acrylate Moiety

The phenyl acrylate portion of the molecule contains two main reactive sites: the aromatic ring and the acrylate double bond.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the oxygen of the ester group, can undergo electrophilic aromatic substitution reactions. The directing effect of the ester and the isoindolinone substituent would influence the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The regioselectivity of these reactions would need to be determined experimentally, but it is anticipated that substitution would occur at positions ortho and para to the activating ester group.

Reactions of the Acrylate Double Bond: The carbon-carbon double bond of the acrylate group is susceptible to a variety of addition reactions. mdpi.com One of the most common is the Michael addition, where a nucleophile adds to the β-carbon of the acrylate. This reaction can be used to introduce a wide range of functional groups. The double bond can also undergo hydrogenation to the corresponding propionate (B1217596) derivative or be subjected to cycloaddition reactions.

Structural Modifications of the Isoindolinone Core

The isoindolinone core itself provides opportunities for structural diversification.

Modification at the 3-Position: The methylene (B1212753) group at the 3-position of the isoindolinone ring can be a site for functionalization. For some 3-substituted isoindolinones, deprotonation at this position followed by reaction with an electrophile can introduce new substituents. nih.govresearchgate.net

Modification of the Benzene (B151609) Ring: The benzene ring of the isoindolinone core can also be functionalized through electrophilic aromatic substitution reactions, similar to the phenyl ring of the acrylate moiety. The directing effects of the lactam ring would control the regioselectivity of these substitutions.

Lactam Ring Opening: The lactam ring of the isoindolinone can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding amino acid derivative. researchgate.net This provides a route to further functionalization of the core structure.

The table below summarizes potential derivatization reactions.

| Moiety | Reaction Type | Potential Reagents | Expected Product |

| Phenyl Ring (Acrylate) | Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl acrylate derivative |

| Phenyl Ring (Acrylate) | Halogenation | Br₂/FeBr₃ | Bromo-substituted phenyl acrylate derivative |

| Acrylate Double Bond | Michael Addition | Amines, Thiols, Grignard reagents | β-substituted propionate derivative |

| Acrylate Double Bond | Hydrogenation | H₂, Pd/C | 3-(1-Oxoisoindolin-2-yl)phenyl propionate |

| Isoindolinone (3-position) | Alkylation | LDA, Alkyl halide | 3-Alkyl-3-(1-oxoisoindolin-2-yl)phenyl acrylate |

| Isoindolinone (Benzene Ring) | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted isoindolinone derivative |

| Isoindolinone (Lactam Ring) | Hydrolysis | H₃O⁺ or OH⁻ | 2-(3-(acryloyloxy)phenylcarbamoyl)benzoic acid |

This interactive table outlines potential derivatization strategies for this compound.

Synthesis of Bioisosteric Analogs

The synthesis of bioisosteric analogs of this compound is a key strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacological properties. Bioisosterism involves the substitution of a functional group with another that has similar steric and electronic characteristics, potentially leading to improved potency, selectivity, or metabolic stability. nih.govestranky.sk

A primary target for bioisosteric replacement in the parent molecule is the acrylate moiety. The ester linkage in the acrylate group can be susceptible to hydrolysis by esterases in vivo. Replacing the ester with more stable isosteres can enhance the compound's bioavailability and duration of action. For instance, 1,2,4-oxadiazoles are well-established bioisosteres of esters that are resistant to enzymatic cleavage. researchgate.net The synthesis of a 1,2,4-oxadiazole (B8745197) analog could be achieved by reacting the corresponding amidoxime (B1450833) with an appropriate acylating agent.

Another approach involves the modification of the phenyl ring. Nonclassical phenyl bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been successfully employed to mimic the phenyl group while improving metabolic properties. nih.gov The synthesis of a BCP analog of this compound would involve the preparation of a BCP-containing building block that can be coupled to the isoindolinone core.

Furthermore, the amide bond within the isoindolinone ring can be replaced with other functional groups. For example, a retro-amide or a thioamide could be introduced to alter the hydrogen bonding capabilities and electronic properties of the molecule. The synthesis of such analogs would require multi-step sequences starting from appropriately functionalized precursors.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Synthetic Approach |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability | Coupling of a BCP-containing building block |

| Acrylate Ester | 1,2,4-Oxadiazole | Resistance to hydrolysis | Reaction of an amidoxime with an acylating agent |

| Isoindolinone Amide | Thioamide | Altered H-bonding and electronics | Thionation of the parent amide |

Creation of Conformationally Restricted Derivatives

The creation of conformationally restricted derivatives of this compound is a powerful strategy to enhance binding affinity and selectivity for its biological target. By reducing the number of accessible conformations, the molecule can be locked into its bioactive conformation, minimizing the entropic penalty upon binding.

One common approach to introduce conformational constraints is through the incorporation of cyclic structures. For instance, the flexible acrylate side chain can be cyclized to form a lactone or a lactam ring. This can be achieved through various intramolecular cyclization reactions, such as ring-closing metathesis (RCM) or intramolecular Heck reactions.

Furthermore, the isoindolinone scaffold itself can be modified to create a more rigid structure. This could involve the fusion of an additional ring to the isoindolinone system, creating a polycyclic framework. The synthesis of such derivatives would likely involve multi-step synthetic sequences, potentially utilizing cycloaddition reactions or intramolecular C-H activation strategies.

| Flexible Region | Conformational Restriction Strategy | Potential Advantage | Synthetic Method |

| Acrylate Side Chain | Intramolecular Cyclization (e.g., Lactone formation) | Increased binding affinity | Ring-closing metathesis (RCM) |

| Phenyl-Acrylate Bond | Introduction of Bulky Ortho Substituents | Enhanced selectivity | Standard aromatic substitution reactions |

| Isoindolinone Core | Fusion of an Additional Ring | Locked bioactive conformation | Intramolecular cycloaddition reactions |

Advanced Synthetic Techniques Applied to this compound Derivatives

The application of advanced synthetic techniques can offer significant advantages in the synthesis of this compound and its derivatives, including improved efficiency, higher yields, and access to novel chemical space.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of organic molecules. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to significant improvements in reaction yields and selectivity compared to traditional batch synthesis.

The synthesis of isoindolin-1-one (B1195906) derivatives, the core of the target molecule, can be adapted to flow chemistry conditions. For instance, the cyclization of 2-cyanobenzaldehydes with primary amines, a key step in the formation of the isoindolinone ring, could be performed in a flow reactor to achieve higher throughput and better process control.

Furthermore, multi-step sequences for the synthesis of complex derivatives can be telescoped in a continuous flow setup, where the output of one reactor is directly fed into the next. This avoids the need for intermediate purification steps, saving time and resources.

| Reaction Type | Batch Synthesis Disadvantage | Flow Chemistry Advantage | Potential Outcome |

| Isoindolinone Ring Formation | Long reaction times, potential side reactions | Precise temperature control, rapid optimization | Higher yields, improved purity |

| Multi-step Derivatization | Intermediate purification steps required | Telescoped reactions | Increased overall efficiency |

Microwave-Assisted Organic Synthesis of Analogs

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.govnih.govscholarsresearchlibrary.com

The synthesis of various heterocyclic compounds, including structures related to the isoindolinone core, has been shown to be significantly accelerated under microwave irradiation. For example, the condensation reactions involved in the formation of quinazolinones and other nitrogen-containing heterocycles have been successfully performed using microwave heating, with substantial reductions in reaction time and improvements in yield. scholarsresearchlibrary.comsapub.org

In the context of this compound analogs, microwave-assisted synthesis could be applied to several key steps. The formation of the isoindolinone ring, the coupling of the phenyl acrylate moiety, and the synthesis of various bioisosteric replacements could all potentially benefit from the use of microwave irradiation. For instance, the synthesis of 1,2,4-triazole-containing analogs, which can be bioisosteres of the acrylate group, has been shown to be highly efficient under microwave conditions. nih.gov

| Synthetic Step | Conventional Heating | Microwave-Assisted Synthesis | Reference Example |

| Isoindolinone Formation | Several hours | 5-15 minutes | Synthesis of 3-hydroxy-2-oxindoles mdpi.com |

| Heterocyclic Ring Formation | Hours to days | Minutes | Synthesis of 1,2,4-triazoles nih.gov |

| Condensation Reactions | Often requires prolonged heating | Rapid and high yielding | Synthesis of quinazolinones scholarsresearchlibrary.com |

Investigations into the Biological Activities of 3 1 Oxoisoindolin 2 Yl Phenyl Acrylate and Its Derivatives

In Vitro Biological Screening Methodologies

The biological activities of isoindolinone and phenyl acrylate (B77674) derivatives have been extensively investigated using a variety of in vitro screening methodologies. These techniques are crucial for elucidating the mechanisms of action at the cellular and molecular levels.

Cell-based assays are fundamental in determining the effects of chemical compounds on cellular behavior. For derivatives of isoindolinone and phenyl acrylate, these assays have been pivotal in identifying their potential as therapeutic agents.

The antiproliferative effects of isoindolinone and acrylate derivatives are commonly assessed using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. jocpr.com This method measures the metabolic activity of cells, which is indicative of their viability.

For instance, a study on novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives tested their cytotoxicity against HT-29, K562, and HepG2 cell lines. jocpr.com One of the derivatives, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated significant antitumor activity against the HepG2 cancer cell line with an IC50 value of 5.89 µM. jocpr.com

Similarly, a series of 3-methyleneisoindolinone derivatives were evaluated for their cytotoxic potential on CAL27 head and neck squamous cell carcinoma (HNSCC) cells. acs.org Several of these compounds exhibited significant toxic effects, with their efficacy being dependent on the nature of the chemical substituents. acs.orgnih.gov In another investigation, N-benzylisoindole-1,3-dione derivatives were shown to have antiproliferative effects against various cell lines, including MCF-7, A549, HeLa, and HT-29. acs.org

Derivatives of 2-phenylacrylonitrile (B1297842) have also shown potent inhibitory activity. One such compound, 1g2a, was found to be highly effective against HCT116 and BEL-7402 cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov Furthermore, polyhydroxylated phenylacrylic acid derivatives have been tested against L1210 leukemia and SK-MEL-28 melanoma cell lines, showing a broad range of activity with IC50 values from 21 to 980 µM and 54 to 950 µM, respectively. nih.gov

| Derivative Type | Cell Line(s) | Assay | Key Findings (IC50) | Reference(s) |

| Isoindolinone | HepG2, K562, HT-29 | MTT | 5.89 µM (HepG2) for one derivative | jocpr.com |

| 3-Methyleneisoindolinone | CAL27 (HNSCC) | MTT | Significant cytotoxicity observed | acs.orgnih.gov |

| N-Benzylisoindole-1,3-dione | A549-Luc | MTT | Antiproliferative effects noted | acs.org |

| 2-Phenylacrylonitrile | HCT116, BEL-7402 | MTT | 5.9 nM (HCT116), 7.8 nM (BEL-7402) | nih.gov |

| Phenylacrylic Acid | L1210, SK-MEL-28 | In Vitro | 21-980 µM (L1210), 54-950 µM (SK-MEL-28) | nih.gov |

| 3-(4-chlorophenyl)acrylate | MDA-MB-231 | MTT | 3.24 µM for a lead compound | acs.org |

| Methyl Acrylate | MCF-7 | MTT | 2.57 µM for a lead compound | rsc.org |

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Several isoindolinone and acrylate derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.

For example, certain 3-methyleneisoindolinone derivatives were found to interrupt the cell cycle of HNSCC cells, causing an accumulation of cells in the S-phase and sub-G1 phase. nih.gov In a separate study, a novel bis-indolinone derivative, compound 5b, was observed to cause a significant decrease in the percentage of Jurkat cells in the G2-M phase. mdpi.com

Similarly, acrylate-based derivatives have demonstrated the ability to modulate the cell cycle. One 3-(4-chlorophenyl) acrylic acid derivative was found to cause considerable cell cycle arrest at the G2/M stage in MDA-MB-231 cells. acs.orgnih.gov Another methyl acrylate derivative was also shown to arrest MCF-7 breast cancer cells at the G2/M phase. rsc.org These findings suggest that these compounds may exert their antiproliferative effects by interfering with the cellular machinery that governs cell division. nih.gov

| Derivative Class | Compound Example | Cell Line | Effect on Cell Cycle | Reference(s) |

| 3-Methyleneisoindolinone | 3f, 3h, 3n | HNSCC | Arrest in S and sub-G1 phases | nih.gov |

| Bis-Indolinone | 5b | Jurkat | Decrease in G2-M phase | mdpi.com |

| 3-(4-chlorophenyl) acrylic acid | 4b | MDA-MB-231 | Arrest at G2/M stage | acs.orgnih.gov |

| Methyl Acrylate | 6e | MCF-7 | Arrest at G2/M phase | rsc.org |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. The pro-apoptotic potential of isoindolinone and acrylate derivatives has been investigated using techniques such as Annexin V-FITC/PI-based flow cytometry. acs.orgnih.gov

Studies have shown that 3-methyleneisoindolinone derivatives can successfully induce cellular apoptosis in HNSCC cells. acs.orgnih.gov For instance, compounds 3n and 3h showed total apoptotic cell percentages of 52.08% and 50.11%, respectively, which were comparable to or even exceeded the effect of the positive control, vinblastine. nih.gov

The mechanism of apoptosis induction by some acrylate derivatives has also been explored. A methyl acrylate derivative, compound 6e, was found to significantly increase apoptosis in MCF-7 cells. rsc.org Further investigation revealed that this compound upregulated the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.orgresearchgate.net This modulation of key apoptotic regulators suggests that the compound triggers the intrinsic mitochondrial apoptotic pathway. rsc.org Similarly, a 3-(4-chlorophenyl) acrylic acid derivative was shown to accelerate late-stage cellular apoptosis in MDA-MB-231 cells. acs.org

The anticancer activity of isoindolinone derivatives has been linked to their ability to modulate key cellular signaling pathways. For example, some isoindolinone derivatives have been reported to act as inhibitors of the MDM2-p53 interaction. acs.org The MDM2-p53 axis is a critical regulator of cell cycle and apoptosis, and its disruption is a common feature in many cancers. acs.orgnih.gov

Furthermore, isoindolinone derivatives have been identified as modulators of PI3K-Akt-dependent G1 arrest. acs.org The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. While detailed investigations into the specific impact of 3-(1-Oxoisoindolin-2-yl)phenyl acrylate on these pathways are lacking, the activities of its analogs suggest this as a promising area for future research.

In addition to cell-based assays, the biological activities of isoindolinone and acrylate derivatives have been characterized through enzyme inhibition and receptor binding studies. These assays provide direct evidence of molecular interactions and can help to identify specific therapeutic targets.

A variety of isoindolinone derivatives have demonstrated potent inhibitory activity against several enzymes. For example, novel isoindolinone derivatives have shown strong inhibition of human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range. nih.gov Other studies have identified isoindolinone derivatives as inhibitors of histone deacetylases (HDACs), with some compounds exhibiting IC50 values in the nanomolar range against HDAC1. nih.gov Additionally, isoindolinone derivatives have been evaluated as urease inhibitors, with one compound showing an IC50 of 10.07 µM, which is more potent than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.gov

In the realm of acrylate derivatives, a significant body of research points to their role as tubulin inhibitors. nih.govacs.orgnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov For instance, a 3-(4-chlorophenyl)acrylic acid derivative was found to have a potent inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%. acs.org Similarly, a methyl acrylate derivative showed a β-tubulin polymerization inhibition of 81.16%, comparable to the known tubulin inhibitor CA-4. rsc.org

| Compound Class | Target Enzyme/Protein | Key Findings | Reference(s) |

| Isoindolinone | Carbonic Anhydrase I & II | Potent inhibition with Ki values in the low nanomolar range. | nih.gov |

| Isoindolinone | Histone Deacetylase 1 (HDAC1) | Nanomolar IC50 values (e.g., 57.9 nM for compound 13a). | nih.gov |

| Isoindolinone | Urease | IC50 of 10.07 µM for the most active compound. | nih.gov |

| 3-(4-chlorophenyl)acrylate | β-tubulin | 80.07% inhibition of polymerization. | acs.org |

| Methyl Acrylate | β-tubulin | 81.16% inhibition of polymerization. | rsc.org |

Enzyme Inhibition and Receptor Binding Studies

Ligand-Receptor Interaction Profiling

Data from ligand-receptor interaction profiling for this compound is not found in the reviewed literature. Studies on analogous compounds sometimes include molecular docking simulations to predict interactions with receptors like the GABA-A receptor for anticonvulsant activity, but this has not been reported for the compound . tbzmed.ac.irresearchgate.net

Phenotypic Screening Approaches in Cell Culture

While phenotypic screening is a common approach for discovering compounds with novel biological activities, no published studies were identified that specifically report the inclusion or results of this compound in such screens. nih.gov One study on isoindole-1,3-dione derivatives showed antiproliferative activity against cancer cell lines, but this is a different class of compounds. researchgate.net

Preclinical Research Models for Biological Activity Assessment

In Vivo Investigations using Non-Human Biological Systems

No in vivo studies using non-human biological systems to investigate the biological activities of this compound have been reported in the available literature.

Assessment of Systemic Biological Responses in Animal Models

There is a lack of published research on the systemic biological responses to this compound in animal models. Research on related N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides has shown anticonvulsant effects in mice, but these compounds are structurally distinct. tbzmed.ac.irresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No structure-activity relationship (SAR) studies for analogs of this compound are available. SAR studies are crucial for optimizing the biological activity of a lead compound, and the absence of such studies suggests that this compound has not been a focus of medicinal chemistry efforts. nih.govnih.gov

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Modifications to this structure, even minor ones, can lead to significant changes in its interaction with biological targets and, consequently, its therapeutic or toxic effects. For this compound and its derivatives, structure-activity relationships (SAR) can be inferred by considering the isoindolinone core, the phenyl linker, and the acrylate tail.

The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on known SAR of related compounds.

| Compound | Modification | Potential Impact on Biological Activity |

| Derivative 1 | Substitution on the isoindolinone aromatic ring (e.g., with a nitro group) | May enhance anticancer activity by altering electronic properties and potential for specific interactions with target enzymes. |

| Derivative 2 | Altering the substitution pattern on the central phenyl ring (e.g., para-substitution) | Could change the spatial orientation of the pharmacophores, potentially leading to a different biological target profile. |

| Derivative 3 | Modification of the acrylate ester (e.g., replacing phenyl with a smaller alkyl group) | May alter the reactivity of the Michael acceptor and influence the compound's ability to form covalent bonds with target proteins. |

| Derivative 4 | Introduction of a substituent on the alpha-carbon of the acrylate moiety | Could modulate the reactivity of the double bond and introduce steric hindrance, potentially increasing selectivity for certain targets. |

Identification of Key Pharmacophoric Features for Biological Impact

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structures of isoindolinone and acrylate-containing compounds with known biological activities, several key pharmacophoric features can be proposed for this compound and its derivatives.

A general pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the isoindolinone lactam is a prominent hydrogen bond acceptor. nih.gov This feature is often crucial for anchoring the molecule within the binding site of a target protein.

An Aromatic/Hydrophobic Region: The fused aromatic ring of the isoindolinone and the central phenyl ring provide a significant hydrophobic surface area. tandfonline.com These regions can engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues in a protein's active site.

A Michael Acceptor: The α,β-unsaturated carbonyl system of the acrylate moiety can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues on the target protein. This irreversible or slowly reversible binding can lead to potent and prolonged biological effects.

A Second Hydrogen Bond Acceptor: The carbonyl group of the acrylate ester also serves as a hydrogen bond acceptor, potentially forming additional interactions with the biological target.

The spatial arrangement of these features is critical for biological activity. The phenyl linker plays a key role in defining the distance and orientation between the isoindolinone core and the reactive acrylate tail.

The following table outlines the key pharmacophoric features and their potential roles in biological activity.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | Isoindolinone carbonyl | Anchoring the molecule in the target's binding site. |

| Aromatic/Hydrophobic Region | Isoindolinone aromatic ring, Phenyl linker | Hydrophobic and pi-stacking interactions with the target. |

| Michael Acceptor | Acrylate double bond and carbonyl | Covalent modification of the target protein. |

| Hydrogen Bond Acceptor | Acrylate carbonyl | Additional interactions to stabilize the ligand-target complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For a series of derivatives of this compound, a QSAR model could be developed by following these general steps:

Data Set Preparation: A series of analogues would need to be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be experimentally determined. This dataset would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Describing the 3D shape of the molecule.

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Describing the lipophilicity of the molecule (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using the test set of compounds. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to evaluate the model's robustness and predictive ability.

A hypothetical QSAR equation for this class of compounds might take the following form:

log(1/IC50) = β₀ + β₁logP + β₂LUMO + β₃*MR + ...

Where:

log(1/IC50) is the biological activity.

logP is a measure of hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital, which can relate to the reactivity of the Michael acceptor.

MR is the molar refractivity, a measure of steric bulk.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model building process.

The insights gained from such a QSAR model would be invaluable for identifying the key structural features that govern the biological activity of these compounds and for designing new derivatives with improved therapeutic potential.

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biological actions, molecular targets, or mechanistic pathways of the chemical compound This compound .

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the prompt. The specific experimental data required for the following sections and subsections are not available in the public domain:

Mechanistic Elucidation of 3 1 Oxoisoindolin 2 Yl Phenyl Acrylate S Biological Actions

Investigations into the Induction or Inhibition of Specific Biochemical Pathways:There are no published investigations into how this compound affects specific biochemical pathways.

A thorough search of chemical databases and scientific research repositories did not yield any studies that would provide the necessary data to populate the requested article structure. Information is limited to its chemical structure and availability from commercial suppliers.

Consequently, the generation of a detailed and evidence-based article on the "" is not feasible at this time.

Computational and Theoretical Chemistry Studies on 3 1 Oxoisoindolin 2 Yl Phenyl Acrylate

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for understanding ligand-receptor interactions.

Prediction of Binding Modes and Affinities to Biological Macromolecules

To predict binding modes and affinities, a computational approach would be required to dock 3-(1-Oxoisoindolin-2-yl)phenyl acrylate (B77674) into the active site of a specific biological macromolecule (e.g., an enzyme or receptor). The simulation would calculate parameters such as binding free energy (ΔG°) and the inhibition constant (Kᵢ), which indicate the strength of the interaction. mdpi.comresearchgate.net For example, in studies of other novel compounds, docking analyses have successfully predicted active ligands by evaluating these binding energies. nih.govnih.gov Without such a study on 3-(1-Oxoisoindolin-2-yl)phenyl acrylate, no data on its binding modes or affinities can be reported.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Following a docking simulation, the resulting ligand-receptor complex would be analyzed to identify key intermolecular forces. This involves pinpointing specific hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions are fundamental to the stability of the complex. For structurally related isoindoline (B1297411) derivatives, intramolecular C-H⋯O hydrogen bonds have been observed, which stabilize the molecular conformation. nih.govresearchgate.net However, an analysis of intermolecular interactions for this compound with a biological target is not available.

Comparative Docking Studies with Known Ligands

A comparative docking study would involve simulating the binding of this compound to a receptor and comparing its binding score and interaction patterns to those of known, established ligands for the same receptor. nih.gov This process helps to validate the docking protocol and provides a benchmark for the potential efficacy of the new compound. Such a comparative analysis for this compound has not been performed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of a molecule. semanticscholar.orgscispace.com

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional shapes (conformations) of a molecule. psu.edu This is achieved by calculating the potential energy of different spatial arrangements of the atoms and finding the structure with the lowest energy (energy minimization). For similar acrylate compounds, studies have determined preferred conformations, such as the s-trans conformation, and have detailed specific torsion angles. nih.govresearchgate.net However, a specific conformational analysis for this compound has not been published.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a small gap suggests higher reactivity. nih.govmdpi.com While the principles of FMO analysis are well-established, the specific HOMO-LUMO energies and orbital distributions for this compound have not been calculated and reported in the literature.

Advanced Research Applications and Future Directions for 3 1 Oxoisoindolin 2 Yl Phenyl Acrylate

Role in Medicinal Chemistry Research and Chemical Biology Tool Development

The 1-oxoisoindoline scaffold is a well-established "privileged structure" in medicinal chemistry, found in a variety of natural products and synthetic drugs with a broad range of biological activities. nih.govnih.gov This framework is a key component in several commercially available pharmaceuticals, underscoring its therapeutic relevance. mdpi.com The presence of this scaffold in 3-(1-Oxoisoindolin-2-yl)phenyl acrylate (B77674) suggests its potential as a valuable building block in drug discovery and chemical biology.

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such tools is crucial for understanding disease pathways. Given the diverse bioactivities associated with the isoindolin-1-one (B1195906) core, including anticancer, antiviral, and anti-inflammatory properties, 3-(1-Oxoisoindolin-2-yl)phenyl acrylate could be functionalized to serve as a chemical probe. nih.gov The acrylate group offers a reactive handle for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of the molecule's interactions within a cell. This could aid in the identification of novel biological targets and the elucidation of complex signaling pathways.

Rational drug design relies on the use of molecular scaffolds that can be systematically modified to optimize biological activity and pharmacokinetic properties. The 1-oxoisoindoline framework provides a rigid and synthetically accessible core for the development of new therapeutic agents. nih.gov The phenyl acrylate portion of this compound can be viewed as a modifiable vector. For instance, the phenyl ring can be substituted with various functional groups to enhance binding affinity and selectivity for a specific biological target. Furthermore, the acrylate moiety can be altered to fine-tune the molecule's reactivity and metabolic stability. This approach, known as scaffold-based drug design, could lead to the discovery of novel inhibitors or modulators of enzymes and receptors implicated in disease. biosolveit.demdpi.com

Table 1: Bioactivities Associated with the Isoindolin-1-one Scaffold

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.govnih.gov |

| Antiviral | Infectious Diseases | nih.gov |

| Anti-inflammatory | Immunology | mdpi.com |

| Antipsychotic | Neurology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Cardiovascular | Cardiology | nih.gov |

| Antidiabetic | Endocrinology | nih.gov |

Potential Applications in Advanced Materials Science and Polymer Chemistry Research

The phenyl acrylate component of this compound imparts properties that are highly desirable in materials science. Acrylate polymers are known for their versatility, finding use in a wide array of applications from coatings and adhesives to biomedical devices. researchgate.netresearchgate.net The incorporation of the unique 1-oxoisoindoline structure into a polymer backbone could lead to materials with novel and enhanced functionalities.

This compound can serve as a functional monomer in polymerization reactions. The acrylate group can readily undergo polymerization, either with itself to form a homopolymer or with other monomers to create copolymers. ontosight.aiwhiterose.ac.uk The resulting polymers would feature the 1-oxoisoindoline moiety as a pendant group, which could impart specific properties to the material. For example, the aromatic and heterocyclic nature of the pendant group could enhance the thermal stability and mechanical strength of the polymer. polysciences.comcymitquimica.com Furthermore, the inherent biological activity of the oxoisoindoline core could be harnessed to create polymers with antimicrobial or antifouling properties. researchgate.net

Polymers derived from phenyl acrylate are known to possess interesting optical and electronic properties. cymitquimica.comontosight.ai The presence of the phenyl group contributes to a high refractive index and UV resistance. cymitquimica.com The incorporation of the 1-oxoisoindolin-2-yl group could further modulate these properties. The fused aromatic and lactam system of the oxoisoindoline core may introduce unique photophysical characteristics, such as fluorescence, which could be exploited in the development of organic light-emitting diodes (OLEDs) or sensors. nih.gov The mechanical properties of the resulting polymers, such as toughness and flexibility, would also be of significant interest for applications in advanced coatings and specialty plastics. cymitquimica.com

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Potential Application | Reference |

|---|---|---|

| Enhanced Thermal Stability | High-performance plastics, coatings | cymitquimica.com |

| UV Resistance | Outdoor coatings, optical materials | polysciences.comcymitquimica.com |

| Modified Optical Properties | Optoelectronic devices, sensors | ontosight.ainih.gov |

| Inherent Biological Activity | Antimicrobial surfaces, biomedical devices | researchgate.net |

| Improved Mechanical Strength | Advanced composites, adhesives | polysciences.com |

Emerging Research Areas and Unexplored Potentials

The dual functionality of this compound opens up several intriguing avenues for future research that bridge the gap between medicinal chemistry and materials science. One emerging area is the development of "theranostic" materials, which combine therapeutic and diagnostic capabilities. Polymers or nanoparticles functionalized with this compound could potentially be designed to both deliver a therapeutic agent (leveraging the bioactivity of the oxoisoindoline core) and allow for imaging or sensing (utilizing the potential optical properties).

Another unexplored potential lies in the field of smart materials. The 1-oxoisoindoline moiety could be engineered to respond to specific biological stimuli, leading to a change in the material's properties. For instance, a polymer incorporating this compound could be designed to release a drug in response to a particular enzyme or pH change characteristic of a disease state.

Furthermore, the synthesis of copolymers with other functional monomers could lead to a wide range of materials with tailored properties. For example, copolymerization with hydrophilic monomers could result in biocompatible hydrogels for tissue engineering or controlled drug release applications. tandfonline.com The systematic exploration of these and other possibilities will undoubtedly uncover new and valuable applications for this versatile chemical compound.

Information regarding "this compound" is not available in the public domain.

Extensive searches for scientific literature and research data on the chemical compound "this compound" have yielded no specific information regarding its advanced research applications, future directions, or methodological challenges.

The search results did identify information on related but structurally distinct compounds, such as:

(E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)meth-yl]-3-phenyl-acrylate

Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione derivatives

However, due to the strict requirement to focus solely on "this compound," and the absence of any research findings for this specific compound, it is not possible to generate the requested article on "Advanced Research Applications and Future Directions" or "Methodological Challenges and Future Perspectives."

There is no published research that would allow for a detailed and accurate discussion of the topics outlined in the user's request for this particular chemical entity. Therefore, the subsequent sections of the requested article cannot be provided.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Oxoisoindolin-2-yl)phenyl acrylate and its derivatives in academic research?

- Methodological Answer : A widely used approach involves condensation reactions between isoindoline-1,3-dione precursors and substituted acryloyl derivatives. For example, in the synthesis of structurally related compounds (e.g., 2-(4-(3-arylacryloyl)phenyl)isoindoline-1,3-diones), 2-(4-acetylphenyl)isoindoline-1,3-dione is reacted with aromatic aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., NaOH) for 48 hours at room temperature. The products are purified via acid hydrolysis and recrystallization . Similar methods can be adapted for this compound by modifying the aldehyde or ketone precursors.

Q. How is the crystal structure of related acrylate derivatives determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate was analyzed at 294 K, with data refined to an R factor of 0.041 and wR factor of 0.114. Key parameters include mean σ(C–C) bond lengths (0.003 Å) and data-to-parameter ratios (12.7:1) to ensure accuracy . Crystallization typically employs slow evaporation of solvent mixtures (e.g., ethanol/dichloromethane) to obtain diffraction-quality crystals.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular connectivity, with aromatic protons appearing in the δ 7.0–8.5 ppm range and acrylate carbonyls at δ ~165–170 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require revisiting reaction conditions or purification steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Yield optimization involves systematic variation of catalysts, solvents, and reaction times. For example:

- Catalysts : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) may enhance condensation efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) can increase reaction rates compared to ethanol.

- Temperature : Elevated temperatures (e.g., 60–80°C) may reduce reaction time but risk side reactions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity . Pilot studies using Design of Experiments (DoE) can identify critical factors .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for acrylate derivatives in medicinal chemistry?

- Methodological Answer : SAR studies integrate:

- Functional Group Modifications : Substituting the aryl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) to assess bioactivity changes. For example, 4-chlorophenyl derivatives showed enhanced antibacterial activity in related acrylates .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR C797S/L858R mutants, as seen in isoindolinyl acetamide inhibitors .

- In Vitro Assays : Testing against disease-relevant enzymes (e.g., acetylcholinesterase) or cancer cell lines to correlate structural features with activity .

Q. How do researchers address stability challenges of this compound under physiological conditions?

- Methodological Answer : Stability studies involve:

- pH Variation : Incubating the compound in buffers (pH 1–9) and analyzing degradation via HPLC at timed intervals.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

- Light Sensitivity : Exposing samples to UV-Vis light and monitoring structural changes via NMR or IR . For hydrolytically unstable derivatives, prodrug strategies (e.g., ester masking) may be employed .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 predict:

- Lipophilicity : LogP values to assess membrane permeability.

- Metabolic Sites : Cytochrome P450 enzyme interactions using docking simulations.

- Toxicity : ProTox-II for hepatotoxicity or mutagenicity risks. Molecular dynamics (MD) simulations further evaluate binding stability to targets like EGFR .

Q. How are analytical discrepancies resolved when characterizing novel derivatives (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : Cross-validation using multiple techniques:

- SC-XRD : Resolves ambiguities in stereochemistry or regiochemistry .

- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon assignments.

- Isotopic Labeling : ¹³C-enriched samples confirm carbonyl positions in complex spectra . Contradictory data may indicate isomerization or impurities, necessitating repurification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。